molecular formula C10H6F6O3 B13686952 2,4-Bis(trifluoromethyl)mandelic acid

2,4-Bis(trifluoromethyl)mandelic acid

Cat. No.: B13686952
M. Wt: 288.14 g/mol
InChI Key: KFPFBJBTNVPDGW-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)mandelic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring of mandelic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2,4-Bis(trifluoromethyl)mandelic acid are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bismuth catalysts for oxidation and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-Bis(trifluoromethyl)mandelic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)mandelic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)mandelic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This compound’s distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H6F6O3

Molecular Weight

288.14 g/mol

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)4-1-2-5(7(17)8(18)19)6(3-4)10(14,15)16/h1-3,7,17H,(H,18,19)

InChI Key

KFPFBJBTNVPDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O

Origin of Product

United States

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